molecular formula C12H15ClN2O2 B1286111 4-[(chloroacetyl)amino]-N-isopropylbenzamide CAS No. 908518-31-0

4-[(chloroacetyl)amino]-N-isopropylbenzamide

Cat. No.: B1286111
CAS No.: 908518-31-0
M. Wt: 254.71 g/mol
InChI Key: DJRIJPRDWHELQD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(chloroacetyl)amino]-N-isopropylbenzamide typically involves the reaction of isopropylamine with 4-chloroacetylaminobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(Chloroacetyl)amino]-N-isopropylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Chloroacetyl)amino]-N-isopropylbenzamide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(chloroacetyl)amino]-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-[(Chloroacetyl)amino]-N-isopropylbenzamide can be compared with other similar compounds, such as:

    N-(Chloroacetyl)-N’-isopropylbenzamide: Similar structure but different functional groups.

    4-(Chloroacetyl)amino-N-methylbenzamide: Similar core structure but different substituents.

    N-(Chloroacetyl)-N’-ethylbenzamide: Similar functional groups but different alkyl chains.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRIJPRDWHELQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217789
Record name 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908518-31-0
Record name 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908518-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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